(4S)-4-METHYL-L-PROLINE HCL

Description

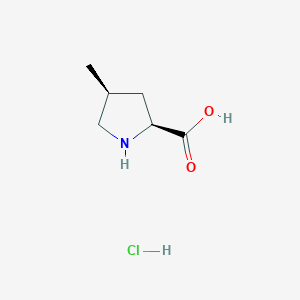

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDINRBTKBFNDD-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-62-1 | |

| Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 4s 4 Methyl L Proline Hcl in Advanced Organic Synthesis and Chemical Biology

Role in Asymmetric Synthesis and Chiral Induction

The inherent chirality and conformational rigidity of (4S)-4-methyl-L-proline HCl make it a powerful tool in asymmetric synthesis, where the primary objective is the selective production of one enantiomer of a chiral molecule. Its influence is evident both as a precursor to sophisticated chiral catalysts and as a direct participant in enantioselective reactions.

Precursor for Chiral Catalysts and Ligands

This compound serves as a crucial starting material for the synthesis of more complex chiral catalysts and ligands. These catalysts are instrumental in a wide array of asymmetric transformations. For instance, L-proline derivatives are known to be effective organocatalysts, and modifications such as the introduction of a methyl group can fine-tune their catalytic activity and selectivity. researchgate.net The synthesis of specialized ligands for metal-catalyzed reactions also benefits from the stereochemical information embedded in (4S)-4-methyl-L-proline. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of chiral phosphoric acids derived from axially chiral biaryls represents a significant advancement in enantioselective organocatalysis, and proline derivatives are key components in the design of some of these catalysts. sakura.ne.jp

Participation in Enantioselective Transformations (e.g., Mannich-type, Diels-Alder)

Beyond its role as a precursor, (4S)-4-methyl-L-proline and its derivatives can directly catalyze enantioselective transformations. Proline-based organocatalysis is a well-established field, with applications in numerous carbon-carbon bond-forming reactions. The methyl group in the 4-position of the pyrrolidine (B122466) ring can influence the transition state geometry of these reactions, leading to high levels of enantioselectivity.

L-proline and its derivatives have been successfully employed in Mannich-type reactions, where they facilitate the addition of an enolizable carbonyl compound to an imine. acs.org The resulting β-amino carbonyl compounds are valuable building blocks for the synthesis of various nitrogen-containing molecules. The stereochemical outcome of these reactions is often dictated by the catalyst's ability to form a specific enamine intermediate and to control the facial selectivity of the electrophilic attack.

Similarly, in Diels-Alder reactions, which are powerful methods for constructing six-membered rings, proline-derived catalysts can activate α,β-unsaturated aldehydes towards reaction with dienes. caltech.edu The formation of an iminium ion intermediate lowers the LUMO of the dienophile, accelerating the reaction and allowing for high enantiocontrol. The substitution pattern on the proline ring, including the presence of a methyl group, can significantly impact the efficiency and selectivity of these cycloadditions. Chiral phosphoric acids have also proven to be effective catalysts for enantioselective hetero-Diels-Alder reactions. thieme-connect.com

| Reaction Type | Catalyst Type | Key Intermediate | Significance | References |

|---|---|---|---|---|

| Mannich-type Reaction | L-proline and its derivatives | Enamine | Synthesis of chiral β-amino carbonyl compounds | acs.org |

| Diels-Alder Reaction | Imidazolidinone catalysts derived from amino acids | Iminium ion | Construction of enantioenriched six-membered rings | caltech.edu |

| Hetero-Diels-Alder Reaction | Chiral phosphoric acids | Activated imine | Synthesis of functionalized nitrogen heterocycles | thieme-connect.com |

Building Block for Complex Molecular Architectures

The unique structural and stereochemical attributes of this compound make it an invaluable building block for the construction of complex and biologically relevant molecules. Its incorporation can introduce specific conformational biases and enhance metabolic stability.

Incorporation into Peptides and Peptidomimetics

In peptide chemistry, the incorporation of non-proteinogenic amino acids like (4S)-4-methyl-L-proline is a widely used strategy to modulate the structure and function of peptides. The pyrrolidine ring of proline introduces significant conformational constraints into the peptide backbone. mdpi.com The addition of a methyl group at the 4-position further restricts the ring's puckering, influencing the cis/trans isomerization of the preceding peptide bond. mdpi.com This can lead to the stabilization of specific secondary structures, such as β-turns or polyproline helices, which are often crucial for biological activity. Peptidomimetics, compounds that mimic the structure and function of peptides, also benefit from the inclusion of (4S)-4-methyl-L-proline to enhance their conformational stability and resistance to enzymatic degradation.

Synthesis of Natural Product Analogs and Bioactive Scaffolds

(4S)-4-Methyl-L-proline serves as a chiral starting material for the total synthesis of natural products and the creation of novel bioactive scaffolds. Many natural products with important biological activities, such as antibiotics and kinase inhibitors, contain proline or its derivatives. chemrxiv.orgwgtn.ac.nz By using (4S)-4-methyl-L-proline, chemists can synthesize analogs of these natural products with modified properties. For example, the synthesis of an analog of the amino acid fragment found in the antibiotic lincomycin (B1675468) has been achieved using a stereoselective route starting from a related proline derivative. chemrxiv.org Furthermore, the presence of 4-methylproline has been used as a guide to discover new bioactive cyclic peptides from cyanobacteria. nih.gov The development of new synthetic routes to access analogs of kinase inhibitory natural products often involves the use of chiral building blocks like proline derivatives. wgtn.ac.nz

Design of Conformationally Constrained Systems

The rigid structure of the pyrrolidine ring in (4S)-4-methyl-L-proline is a key feature in the design of conformationally constrained molecular systems. mdpi.com This conformational restriction is crucial for studying structure-activity relationships (SAR) in medicinal chemistry, as it allows for the exploration of specific spatial arrangements of functional groups. By locking a molecule into a particular conformation, researchers can gain insights into the bioactive conformation required for binding to a biological target. The use of hydroxy-L-proline as a scaffold for creating conformationally restricted ligands for neutral amino acid transporters highlights the utility of such constrained systems. biorxiv.org The conversion of hydroxyproline (B1673980) derivatives into more complex, rigid structures like hexahydropyrimidines further demonstrates the potential for creating novel conformationally constrained peptides. acs.orgacs.org

| Application Area | Key Advantage | Example | References |

|---|---|---|---|

| Peptides and Peptidomimetics | Introduces conformational constraints, influences secondary structure, enhances stability. | Stabilization of β-turns and polyproline helices. | mdpi.com |

| Natural Product Analogs | Provides a chiral starting material for synthesizing modified natural products. | Synthesis of lincomycin analogs and discovery of new cyclic peptides. | chemrxiv.orgwgtn.ac.nznih.gov |

| Conformationally Constrained Systems | Restricts molecular flexibility to study bioactive conformations. | Development of selective ligands for biological targets. | mdpi.combiorxiv.orgacs.orgacs.org |

Biochemical and Enzymatic Investigations Involving 4 Methylproline Derivatives

Enzymatic Pathways in the Biosynthesis of 4-Methylprolines in Natural Products (e.g., Griselimycins, Heinamides)

The non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro) is a key component of several bioactive natural products, including the anti-tuberculosis agents, griselimycins, and the antifungal compounds, heinamides. nih.govrsc.orgrsc.orgrsc.org

Griselimycins:

In the biosynthesis of griselimycins produced by Streptomyces DSM 40835, (2S,4R)-4-MePro is synthesized from L-leucine through a dedicated enzymatic pathway. nih.govresearchgate.net This pathway involves a series of reactions catalyzed by enzymes encoded within the griselimycin (B1672148) (gri) biosynthetic gene cluster. nih.gov

The key enzymatic steps are:

Hydroxylation: The process is initiated by the Fe(II)/α-ketoglutarate-dependent dioxygenase, GriE, which hydroxylates L-leucine to form (2S,4R)‑5-hydroxyleucine. nih.gov

Oxidation: The resulting (2S,4R)‑5-hydroxyleucine is then oxidized to (2S,4R)‑4‑methylglutamate-5-semialdehyde by the zinc-dependent dehydrogenase, GriF. nih.govresearchgate.net

Cyclization and Reduction: The semialdehyde undergoes spontaneous cyclization and is subsequently reduced to (2S,4R)-4-MePro by a pyrroline-5-carboxylate reductase, such as GriH or ProC. nih.govresearchgate.net

Feeding cultures of Streptomyces DSM 40835 with (2S,4R)-4-MePro has been shown to significantly increase the production of methyl-griselimycin, a more metabolically stable and potent derivative. nih.govresearchgate.net This demonstrates the direct incorporation of the supplemented amino acid into the final natural product.

Heinamides:

Heinamides, produced by the cyanobacterium Nostoc sp. UHCC 0702, are cyclic lipopeptides that also contain modified proline residues, including 3-hydroxy-4-methylproline. rsc.orgrsc.orgresearchgate.net The heinamide biosynthetic gene cluster contains genes for enzymes that produce these unusual amino acids. rsc.orgresearchgate.net For instance, the enzyme LxaN has been identified as a proline hydroxylase responsible for the formation of (2S,4R)-4-hydroxy-L-proline. rsc.orgrsc.org While the direct biosynthesis of 4-methylproline in heinamides is less characterized than in griselimycins, the presence of related modified prolines suggests a similar enzymatic strategy for their formation. researchgate.net Feeding experiments with different stereoisomers of 4-MePro have shown that the adenylation domains of the nonribosomal peptide synthetase (NRPS) involved in heinamide synthesis can incorporate these analogs, indicating a degree of substrate flexibility. researchgate.net

| Natural Product | Producing Organism | Precursor | Key Enzymes | Biosynthetic Pathway |

| Griselimycins | Streptomyces DSM 40835 | L-leucine | GriE (hydroxylase), GriF (dehydrogenase), GriH/ProC (reductase) | Leucine hydroxylation, oxidation, cyclization, and reduction. nih.govnih.govresearchgate.net |

| Heinamides | Nostoc sp. UHCC 0702 | L-proline | LxaN (proline hydroxylase) | Hydroxylation of proline. rsc.orgrsc.org |

Application in Specific Enzymatic Assay Development

The unique structure of proline and its derivatives has been utilized in the development of specific enzymatic assays. For instance, the reverse reaction of δ¹-pyrroline-5-carboxylate reductase (P5CR), which typically catalyzes the final step in proline biosynthesis, has been adapted for the specific quantification of L-proline. researchgate.netnih.gov This assay measures the proline-dependent reduction of NAD(P)⁺ to NAD(P)H at an alkaline pH. researchgate.netnih.gov This method offers higher specificity compared to traditional ninhydrin-based assays, which can cross-react with other amino acids and related compounds. researchgate.netnih.gov

Furthermore, colorimetric assays have been developed to measure the activity of α-ketoglutarate-dependent enzymes like prolyl hydroxylase domain (PHD) proteins. nih.gov One such assay detects the consumption of α-ketoglutarate by reacting it with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to produce a colored derivative. nih.gov This assay can be used to determine the kinetics of proline hydroxylation. nih.gov The use of proline analogs, such as (2S,4S)-4-fluoroproline, which release fluoride (B91410) ions upon hydroxylation, also provides a basis for developing specific assays for PHD activity. nih.gov

| Assay Type | Enzyme | Principle | Application |

| Spectrophotometric | δ¹-pyrroline-5-carboxylate reductase (P5CR) | Measures the proline-dependent reduction of NAD(P)⁺ to NAD(P)H. researchgate.netnih.gov | Specific quantification of L-proline. researchgate.netnih.gov |

| Colorimetric | Prolyl hydroxylase domain (PHD) proteins | Detects the consumption of α-ketoglutarate using 2,4-DNPH. nih.gov | Kinetic analysis of proline hydroxylation. nih.gov |

| Ion-selective electrode | Prolyl hydroxylase domain (PHD) proteins | Measures the release of fluoride ions from (2S,4S)-4-fluoroproline. nih.gov | Assay for PHD catalytic activity. nih.gov |

Mechanistic Studies of Enzyme-Proline Interactions (Structural Aspects)

The incorporation of 4-methylproline derivatives into peptides has been a valuable tool for studying the structural and conformational effects on enzyme-peptide interactions. The methyl group provides steric bulk that can influence the peptide's secondary structure and its binding to enzymes. chemblink.com

For example, replacing proline with 2-methyl-L-proline in a peptide sequence can alter the peptide's secondary structure, which is useful for investigating peptide folding and stability. chemblink.com This is particularly relevant in the design of therapeutic peptides where structural stability and resistance to enzymatic degradation are crucial. chemblink.com

The stereochemistry of substituents on the proline ring plays a critical role in conformational stability. For example, a substituent at the γ-position (C4) of proline can stabilize the trans-isomer of the peptide bond, favoring a polyproline II (PPII) helix conformation, which is important for protein-protein interactions. nih.gov Studies on collagen mimics have shown that (4R)-hydroxy- and (4R)-fluoro-L-proline enhance the stability of the collagen triple helix. nih.gov

| Proline Derivative | Effect on Peptide Structure | Significance |

| 2-Methyl-L-proline | Alters secondary structure due to steric influence. chemblink.com | Investigating peptide folding, stability, and designing enzyme inhibitors. chemblink.com |

| (4R)-Hydroxy-L-proline | Enhances conformational stability, favoring the trans-isomer and PPII helix. nih.gov | Stabilizing collagen triple helix and influencing protein-protein interactions. nih.gov |

| (4R)-Fluoro-L-proline | Enhances conformational stability, similar to the hydroxy derivative. nih.gov | Understanding stereoelectronic effects on peptide conformation. nih.gov |

Investigation of Interactions with Amino Acid Transporters

Derivatives of proline, including those with modifications at the 4-position, have been instrumental in probing the ligand binding sites of amino acid transporters. mdpi.com These transporters, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), are involved in the transport of neutral amino acids and are targets for therapeutic intervention in various diseases. mdpi.comgoogle.com

Studies have shown that hydroxy-L-proline derivatives can act as selective inhibitors of these transporters. mdpi.com For example, a series of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) have been identified as high-affinity inhibitors of SLC1A4 and SLC1A5. mdpi.com The conformational restriction of the pyrrolidine (B122466) ring in these analogs makes them valuable scaffolds for designing specific ligands. mdpi.combiorxiv.org

Computational docking and functional studies have revealed that the stereochemistry and regiochemistry of substituents on the proline ring are critical for binding affinity and selectivity. mdpi.combiorxiv.org For instance, the interaction of the hydroxyl group and other substituents with specific residues in the transporter's binding pocket, such as a cysteine residue (C479 in SLC1A4), has been shown to be important for ligand binding. mdpi.com

| Transporter | Proline Derivative Class | Key Findings |

| SLC1A4 (ASCT1) | Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | Act as selective high-affinity inhibitors. mdpi.com |

| SLC1A5 (ASCT2) | Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | Act as selective high-affinity inhibitors. mdpi.com |

| SLC1A4 (ASCT1) | trans-4-hydroxy-L-proline | Increased apparent affinity compared to L-proline. biorxiv.org |

Emerging Research Frontiers and Future Directions for 4s 4 Methyl L Proline Hcl

The unique structural and stereochemical properties of (4S)-4-Methyl-L-proline hydrochloride have positioned it at the forefront of innovative chemical research. This proline derivative is the subject of ongoing investigations aimed at harnessing its potential in diverse scientific fields. Current research is concentrated on developing greener synthetic methods, understanding its conformational influence on biomolecules, and creating sophisticated tools for chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-4-Methyl-L-Proline HCl, and what are the critical parameters influencing yield and enantiomeric purity?

- Methodological Answer : A three-step synthesis route involves (S)-proline as the starting material. Key steps include halogenation (e.g., chloral hydrate in acetonitrile) and cyclization under controlled pH and temperature. Critical parameters include reaction time (optimized to 24–48 hours), solvent purity, and chromatographic purification (e.g., reverse-phase HPLC) to ensure enantiomeric purity >98% .

Q. How does the stereochemical configuration of this compound influence its reactivity in peptide synthesis?

- Methodological Answer : The (4S) configuration imposes steric constraints on the pyrrolidine ring, altering nucleophilic reactivity at the carboxylate group. This is critical for regioselective coupling in solid-phase peptide synthesis (SPPS). Circular dichroism (CD) and X-ray crystallography are used to confirm stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl group positioning and ring conformation. Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate and hydrochloride functional groups. Mass spectrometry (HRMS) validates molecular weight (129.16 g/mol for the free base; 165.62 g/mol for HCl salt) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and what methodologies address these?

- Methodological Answer : Impurities like des-methyl analogs or diastereomers require ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active species. Spiking experiments with certified reference materials (e.g., EP impurity standards) and subsampling protocols (per USP guidelines) mitigate false positives .

Q. How does the methyl substitution at the 4-position affect the compound’s conformational dynamics in solution?

- Methodological Answer : Molecular dynamics (MD) simulations reveal that the 4-methyl group restricts pyrrolidine ring puckering, favoring a Cγ-endo conformation. This is validated by nuclear Overhauser effect (NOE) NMR experiments and computational models (e.g., density functional theory) .

Q. What contradictory findings exist regarding the biological activity of 4-methylproline derivatives, and how can researchers resolve these discrepancies?

- Methodological Answer : Some studies report enhanced enzyme inhibition (e.g., prolyl hydroxylases), while others show no activity. Resolution requires iterative validation using orthogonal assays (e.g., fluorescence polarization vs. SPR) and strict adherence to reporting standards (e.g., SAMPL guidelines for bioactivity data) .

Q. What role does this compound serve in the biosynthesis of complex natural products?

- Methodological Answer : It is a precursor in fungal secondary metabolism, notably in pneumocandin biosynthesis. GLOXY4 catalyzes cyclization to 4-methyl-L-proline, while GLOXY2 hydroxylates it to 3-hydroxy-4-methyl-L-proline. Isotopic labeling (¹³C-glucose) tracks incorporation into polyketide scaffolds .

Q. What computational models predict the solvation effects and hydrogen-bonding patterns of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.